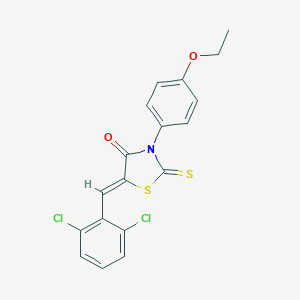![molecular formula C24H19ClN2O3 B382382 5-benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 473390-99-7](/img/structure/B382382.png)
5-benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19ClN2O3 and its molecular weight is 418.9g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
The compound has been synthesized and tested for its antiviral activity . It was found that the compound possessed certain anti-tobacco mosaic virus activity . This suggests that it could be used in the development of antiviral drugs or treatments.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . It was found to exhibit antimicrobial activity against Gram-positive bacterial strains . This suggests that it could be used in the development of new antimicrobial agents.
Inhibition of α-glucosidase
The compound has been found to exhibit α-glucosidase inhibitory activity . This suggests that it could be used in the development of treatments for diseases like diabetes, where inhibition of α-glucosidase can help control blood sugar levels.
Potential Antibiofilm Agents
The compound has been evaluated for its potential as an antibiofilm agent . Biofilms are a major problem in medical and industrial settings, as they can protect bacteria from antibiotics and other treatments. If this compound can disrupt biofilms, it could be a valuable tool in these settings.
Toxicity Studies
The compound has been evaluated for its toxicity to aquatic crustacean Daphnia magna . This is important for understanding the environmental impact of the compound, particularly if it is to be used in large quantities or released into the environment.
In Silico Studies
In silico studies have been performed on the compound to understand its potential mechanism of action and toxicity . These studies are crucial for predicting how the compound might interact with biological systems and for guiding further research and development.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of isoxazoles Isoxazoles have been known to interact with a variety of biological targets based on their chemical diversity .
Mode of Action
Isoxazoles, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Isoxazoles have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s structure suggests that it may have certain pharmacokinetic properties common to other isoxazoles .
Result of Action
Isoxazoles have been reported to have a wide range of biological activities, including antifungal , antiviral , and potential anticancer effects .
properties
IUPAC Name |
5-benzyl-2-(4-chlorophenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c25-18-11-13-19(14-12-18)27-21(17-9-5-2-6-10-17)20-22(30-27)24(29)26(23(20)28)15-16-7-3-1-4-8-16/h1-14,20-22H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVLDTYEWGAEDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B382300.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] N,N-diethylcarbamodithioate](/img/structure/B382301.png)
![1-(4-Benzhydryl-1-piperazinyl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382302.png)

![4-Allyl-5-(2-carbazol-9-yl-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B382307.png)
![2-Benzyl-1-(4-benzyl-1-piperazinyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382310.png)


![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl diethylcarbamodithioate](/img/structure/B382314.png)
![Ethyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382315.png)
![2-(2-isopropylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B382318.png)
![ethyl 2-{[(2-isopropylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B382319.png)
![2-(2-tert-butylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B382320.png)
![ethyl 2-({4-chloro-3-nitrobenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B382322.png)